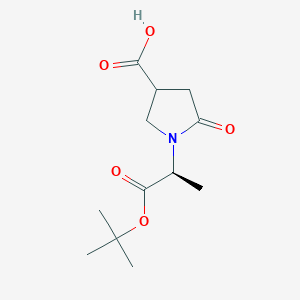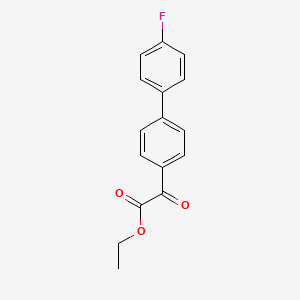
(4'-Fluorobiphenyl-4-yl)oxoacetic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4’-Fluorobiphenyl-4-yl)oxoacetic acid ethyl ester is an organic compound with the molecular formula C16H13FO3 and a molecular weight of 272.2753 g/mol It is a derivative of biphenyl, where one of the phenyl rings is substituted with a fluorine atom and an oxoacetic acid ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Fluorobiphenyl-4-yl)oxoacetic acid ethyl ester typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids . The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants and catalyst.
Industrial Production Methods
Industrial production of (4’-Fluorobiphenyl-4-yl)oxoacetic acid ethyl ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of high-efficiency catalysts, continuous flow reactors, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4’-Fluorobiphenyl-4-yl)oxoacetic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
(4’-Fluorobiphenyl-4-yl)oxoacetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mécanisme D'action
The mechanism of action of (4’-Fluorobiphenyl-4-yl)oxoacetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Fluorophenyl)boronic acid: A related compound used in similar coupling reactions.
(4-Fluoro-2-methoxyphenyl)oxoacetic acid ethyl ester: Another derivative with different substituents on the phenyl ring.
Uniqueness
(4’-Fluorobiphenyl-4-yl)oxoacetic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C16H13FO3 |
|---|---|
Poids moléculaire |
272.27 g/mol |
Nom IUPAC |
ethyl 2-[4-(4-fluorophenyl)phenyl]-2-oxoacetate |
InChI |
InChI=1S/C16H13FO3/c1-2-20-16(19)15(18)13-5-3-11(4-6-13)12-7-9-14(17)10-8-12/h3-10H,2H2,1H3 |
Clé InChI |
CEKDPEHLONPNMQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


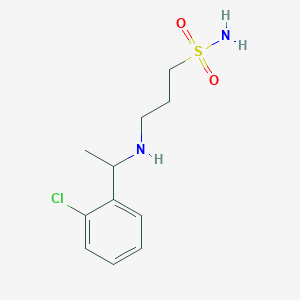

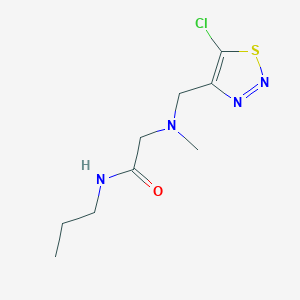

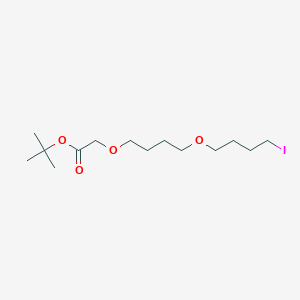
![5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B14894253.png)
![3,7-Bis(phenylethynyl)dibenzo[b,d]furan](/img/structure/B14894257.png)
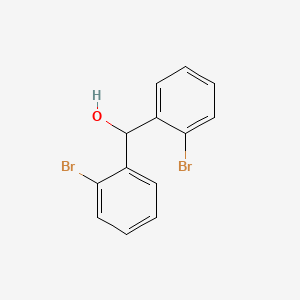
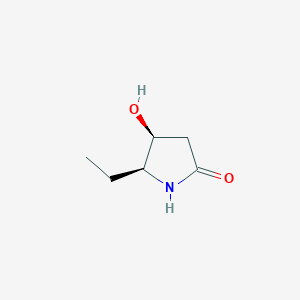
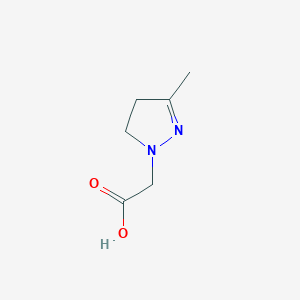
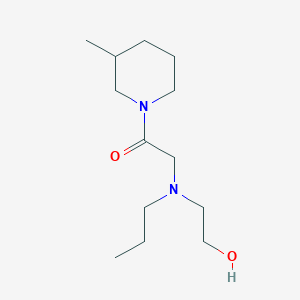
![2-[(4-MethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14894299.png)

